molecular formula C34H38Cl2FN3O4 B605068 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1818393-16-6

4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B605068
CAS RN: 1818393-16-6
M. Wt: 642.5934
InChI Key: YJCZPJQGFSSFOL-MNZPCBJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AA-115, also known as APG-115, is a highly potent, chemically stable and efficacious MDM2 inhibitor, which has entered clinical development for cancer treatment. AA-115 has a very high affinity to MDM2 (Ki < 1 nM), potent cellular activity, and an excellent oral pharmacokinetic profile. Compound 60 is capable of achieving complete and longlasting tumor regression in vivo and is currently in phase I clinical trials for cancer treatment.

Scientific Research Applications

Oncology: Melanoma and Solid Tumors

Alrizomadlin has been studied for its efficacy in treating various solid tumors, including melanoma. It functions as an MDM2/p53 inhibitor, which can restore TP53 function, leading to p53-mediated apoptosis in tumor cells with wild-type TP53 and/or MDM2 amplification . This mechanism is particularly valuable in cancers that have progressed on PD-1/PD-L1 inhibitors, offering a new avenue for treatment where other therapies may have failed.

Hematology: Acute Myeloid Leukemia (AML)

In the realm of hematologic malignancies, Alrizomadlin is being investigated for its therapeutic potential in AML. It is being evaluated both as monotherapy and in combination with 5-Azacitidine (AZA), focusing on patients with relapsed or refractory AML . The compound’s ability to activate p53-mediated apoptosis presents a promising strategy for combating this challenging condition.

Immunomodulation

Beyond direct antitumor activity, Alrizomadlin also exhibits properties as an immunomodulator. This aspect of the compound could be leveraged to enhance the body’s immune response against tumors, potentially restoring antitumor activity in patients with cancers resistant or intolerant to immunooncology (I-O) drugs .

Neurology: Malignant Peripheral Nerve Sheath Tumor (MPNST)

Alrizomadlin’s application extends to neurological malignancies such as MPNST. Its role as an MDM2/p53 inhibitor is being explored to determine its effectiveness in treating this rare and aggressive form of cancer .

Sarcomas: Liposarcoma

For patients with well-differentiated/dedifferentiated liposarcoma, Alrizomadlin is under study to assess its capacity to induce tumor cell apoptosis. Given the limited treatment options for this type of sarcoma, the compound’s research holds significant clinical importance .

Lung Cancer: Non-Small Cell Lung Cancer (NSCLC)

In lung cancer research, specifically NSCLC, Alrizomadlin is being tested for its antitumor activity. The focus is on patients with NSCLC that progressed on available standard therapy, exploring new therapeutic strategies .

Genetic Mutations: ATM Mutation Solid Tumors

Alrizomadlin is also being evaluated for its effectiveness in treating solid tumors with ATM mutations. These mutations often lead to treatment resistance, and Alrizomadlin’s mechanism of action could provide a novel approach to overcoming this challenge .

Molecular Pathways: AKT and ERK Inhibition

On a molecular level, Alrizomadlin has been shown to inhibit key signaling pathways such as AKT and ERK. These pathways are crucial for cell survival and proliferation, and their inhibition by Alrizomadlin could lead to effective strategies in cancer treatment .

properties

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alrizomadlin

CAS RN

1818393-16-6
Record name APG-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALRIZOMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.